3-Fluoro-4-pyrrolidin-1-ylaniline hydrochloride
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Overview
Description
3-Fluoro-4-pyrrolidin-1-ylaniline hydrochloride is a chemical compound with the molecular formula C₁₀H₁₄FN₂·HCl. It is a derivative of aniline, where a fluorine atom is attached to the third carbon of the benzene ring, and a pyrrolidin-1-yl group is attached to the fourth carbon. The hydrochloride salt form enhances its solubility in water and other polar solvents.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3-fluoroaniline and pyrrolidine.
Reaction Steps: The aniline is first diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt. This is then reacted with pyrrolidine in the presence of a copper(I) chloride catalyst to form the desired product.
Purification: The crude product is purified by recrystallization from an appropriate solvent, such as ethanol or methanol.
Industrial Production Methods: In an industrial setting, the synthesis is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Types of Reactions:
Oxidation: The compound can be oxidized to form the corresponding nitro compound.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Iron powder, hydrogen gas.
Substitution: Halogens, strong acids.
Major Products Formed:
Oxidation: 3-Fluoro-4-pyrrolidin-1-ylbenzene nitro compound.
Reduction: 3-Fluoro-4-pyrrolidin-1-ylaniline.
Substitution: Various halogenated derivatives.
Scientific Research Applications
3-Fluoro-4-pyrrolidin-1-ylaniline hydrochloride is used in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and receptor binding assays.
Industry: It is used in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound's binding affinity and selectivity, while the pyrrolidin-1-yl group contributes to its biological activity. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
4-Fluoro-3-pyrrolidin-1-ylaniline hydrochloride: Similar structure but with the fluorine atom at a different position.
3-Fluoro-4-methylaminobenzene hydrochloride: Similar fluorine substitution but with a different amine group.
Uniqueness: 3-Fluoro-4-pyrrolidin-1-ylaniline hydrochloride is unique due to its specific substitution pattern, which affects its chemical reactivity and biological activity. The presence of both fluorine and pyrrolidin-1-yl groups makes it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
3-fluoro-4-pyrrolidin-1-ylaniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2.ClH/c11-9-7-8(12)3-4-10(9)13-5-1-2-6-13;/h3-4,7H,1-2,5-6,12H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWFPXUBYACVXGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)N)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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